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Aurein-3.3

Cat. No.: B1578161
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Description

Significance of Host Defense Peptides in Innate Immunity

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are fundamental components of the innate immune system, which constitutes the first line of defense against invading pathogens. bohrium.comresearchgate.net Found across nearly all forms of life, these peptides provide a rapid and broad-spectrum defense against a wide range of microorganisms, including bacteria, fungi, and viruses. nih.gov Their significance lies not only in their direct antimicrobial action but also in their ability to modulate the host's immune response. nih.govnih.gov HDPs can dampen potentially harmful pro-inflammatory responses, such as those leading to sepsis, and can enhance infection-resolving immunity by recruiting immune cells like neutrophils, monocytes, and T-lymphocytes to the site of infection. researchgate.netnih.govnih.gov

These peptides are typically cationic and amphipathic, properties that allow them to selectively interact with and disrupt the negatively charged membranes of microbes. researchgate.net Beyond direct killing, HDPs bridge the innate and adaptive immune systems. nih.govoup.com For instance, they can attract antigen-presenting cells to the site of invasion, which facilitates the development of a targeted, long-term adaptive immune response. nih.govoup.com This dual function of direct microbial elimination and immune modulation makes HDPs a critical element of host defense. mdpi.com

Overview of Amphibian-Derived Antimicrobial Peptides

Amphibian skin is an exceptionally rich source of HDPs, which play a crucial role in protecting the animal from environmental pathogens. researchgate.netnsf.gov These peptides are synthesized and stored in specialized granular glands in the skin and are released upon stress or injury. nsf.gov Since the discovery of magainins from the African clawed frog (Xenopus laevis) in the 1980s, a vast number of AMPs have been identified from various anuran (frog and toad) species, revealing remarkable structural diversity. mdpi.comnih.gov

Amphibian AMPs are generally small, cationic peptides, and a bioinformatic analysis of over 1000 such peptides found that 99.9% are less than 50 amino acids long. nih.gov Their functions are diverse, encompassing not only antibacterial, antifungal, and antiviral activities but also roles in wound healing and endotoxin neutralization. nih.gov The sophisticated chemical defense system of amphibians has made them a focal point for the discovery of novel peptide structures with therapeutic potential. nsf.gov

Classification and Structural Diversity within the Aurein (B1252700) Peptide Family

The Aurein family of peptides is secreted from the skin glands of Australian bell frogs, specifically the Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis). novoprolabs.comnih.gov This family is characterized by its wide range of sequence diversity and biological activities. nih.gov The peptides are classified into five distinct groups, Aurein 1 to 5. nih.gov

Structurally, many Aurein peptides are known to form an α-helical conformation, a common feature for many membrane-active AMPs. nih.govresearchgate.net They are typically short, with Aurein 1.2, one of the most studied members, being only 13 residues long. nih.govnih.gov The diversity within the family leads to varied activity profiles; for instance, Aurein 2.2 is noted for its activity against several Gram-positive bacteria, while other members, like Aurein 3.3, also possess anticancer properties. nih.govmedchemexpress.com This structural and functional variety makes the Aurein family a significant subject for structure-activity relationship studies.

Research Gaps and Motivations for In-Depth Investigation of Aurein-3.3

The primary motivation for the in-depth investigation of this compound stems from its potent biological activities, including both antibacterial and anticancer effects. novoprolabs.commedchemexpress.combiorxiv.org While the broader Aurein family is known for its antimicrobial properties, understanding the specific structural features of this compound that contribute to its dual activities is a key area of research.

A significant research driver is the discovery of this compound's unusual ability to self-assemble into well-ordered amyloid fibrils. nih.gov Recent high-resolution cryogenic electron microscopy (cryo-EM) studies have revealed that this compound forms cross-β fibrils with distinctive kinked β-sheets. biorxiv.orgnih.gov This structure is similar to functional amyloids found in other biological systems and is not typical for many antimicrobial peptides, which often function as α-helical monomers. biorxiv.orgnih.gov Investigating this amyloid-antimicrobial link is a major research focus, as it could explain the peptide's mechanism of action and its stability. nih.gov Understanding the structure-function relationship of these fibril-forming antimicrobial peptides could pave the way for the development of new, highly stable antimicrobial agents with novel mechanisms of action. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Amino Acid Sequence GLFDIVKKIAGHIVSSI novoprolabs.com
Molecular Formula C₈₄H₁₄₂N₂₂O₂₁ novoprolabs.com
Molecular Weight 1796.1 g/mol novoprolabs.com
Number of Residues 17 novoprolabs.com
Natural Source Southern bell frog (Litoria aurea or Litoria raniformis) novoprolabs.com

| C-Terminus | Amidated (NH₂) novoprolabs.com |

Table 2: Biological Activities of this compound

Activity Type Description
Antibacterial Activity Exhibits activity against bacteria. novoprolabs.combiorxiv.org One study found it to be moderately active against M. luteus. biorxiv.org
Anticancer Activity Has been reported to possess anticancer properties. novoprolabs.commedchemexpress.combiorxiv.org

| Fibril Formation | Self-assembles into cross-β amyloid fibrils with kinked β-sheets. nih.gov |

Properties

bioactivity

Antibacterial, Anticancer

sequence

GLFDIVKKIAGHIVSSI

Origin of Product

United States

Discovery and Biological Origin of Aurein 3.3

Isolation Methodologies from Natural Sources

The isolation of Aurein-3.3 from its natural sources, the skin secretions of Litoria aurea and Litoria raniformis, involves a multi-step process designed to separate and purify the peptide from a complex mixture of other biologically active molecules. The general methodology is as follows:

Stimulation of Secretion: The frogs are gently stimulated, often through a mild electrical current or handling, to induce the release of granular gland secretions from their skin. This secretion is a rich source of various peptides, including the aureins.

Collection and Extraction: The collected secretions are then typically acidified to prevent degradation by proteases and centrifuged to remove cellular debris. The resulting supernatant, containing the peptides, is then subjected to solid-phase extraction to concentrate the peptide fraction.

Chromatographic Separation: The crude peptide extract is further purified using high-performance liquid chromatography (HPLC). This technique separates molecules based on their physicochemical properties, such as size, charge, and hydrophobicity. A reversed-phase HPLC column is commonly employed, where peptides are eluted with an increasing gradient of an organic solvent, such as acetonitrile, in an acidified aqueous solution.

Peptide Identification: Fractions collected from the HPLC are then analyzed to identify the presence and purity of this compound. This is often achieved through techniques like mass spectrometry, which provides information about the molecular weight of the peptide, and Edman degradation or tandem mass spectrometry for amino acid sequencing.

This rigorous process ensures the isolation of highly purified this compound for subsequent characterization and functional studies.

Phylogenetic Context of Litoria aurea and Litoria raniformis as Producers

Litoria aurea (Green and Golden Bell Frog) and Litoria raniformis (Southern Bell Frog) are closely related species belonging to the Litoria aurea species group within the family Hylidae. jcu.edu.auresearchgate.net Phylogenetic studies based on mitochondrial DNA have confirmed their close evolutionary relationship. jcu.edu.auresearchgate.net It is suggested that Litoria raniformis and Litoria aurea diverged approximately 1.1 million years ago. allenpress.com

The production of a similar suite of antimicrobial peptides, including this compound, by both species is a reflection of their shared ancestry. The genes encoding these peptides likely arose in a common ancestor and have been conserved in both lineages, albeit with some degree of diversification. The presence of these peptides underscores a shared evolutionary strategy for defense against pathogens in their aquatic and terrestrial environments.

Recent molecular systematic analysis has proposed that Litoria raniformis itself comprises two subspecies: L. r. raniformis (the northern lineage) and L. r. major (the southern lineage). researchgate.netnih.gov This further highlights the ongoing evolutionary diversification within this group of frogs.

Biological Significance of this compound in Amphibian Defense Systems

This compound plays a vital role in the chemical defense arsenal of Litoria aurea and Litoria raniformis. As an antimicrobial peptide, its primary function is to protect the frog from a wide range of pathogenic microorganisms, including bacteria and fungi, which are prevalent in their habitats. medchemexpress.comnovoprolabs.com The moist skin of amphibians is a vulnerable surface for microbial colonization, and the secretion of AMPs like this compound provides a crucial first line of defense.

The mechanism of action of this compound, like many other AMPs, is believed to involve the disruption of microbial cell membranes. nih.govmdpi.com The peptide's cationic and amphipathic properties allow it to preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and ultimately cell death. mdpi.com Beyond its antimicrobial properties, this compound may also possess anticancer activities. medchemexpress.comnovoprolabs.combiorxiv.org

Initial Characterization Strategies upon Discovery

Following its isolation, this compound was subjected to a series of analytical techniques to determine its primary structure and fundamental properties. These initial characterization strategies are essential for understanding the peptide's biological function.

Amino Acid Sequencing: The precise order of amino acids in this compound was determined using methods such as Edman degradation and mass spectrometry. This revealed the primary sequence of the peptide.

Mass Spectrometry: This technique was crucial for determining the accurate molecular weight of the peptide, confirming its amino acid composition and identifying any post-translational modifications.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to investigate the secondary structure of this compound in different environments. These studies indicated that this compound can adopt an α-helical conformation, a common structural motif for membrane-active peptides. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed three-dimensional structural analysis, NMR spectroscopy was utilized. This powerful technique provides insights into the peptide's conformation and folding in solution, which is critical for understanding its interaction with microbial membranes.

Antimicrobial Assays: The biological activity of the newly isolated peptide was assessed through various antimicrobial assays. These tests determined the minimum inhibitory concentration (MIC) of this compound against a panel of different bacterial and fungal species, confirming its function as an antimicrobial agent.

These initial characterization studies provided the foundational knowledge about this compound's structure and function, paving the way for further research into its mechanism of action and potential applications.

Advanced Structural Characterization of Aurein 3.3

High-Resolution Structural Elucidation Techniques

A combination of high-resolution techniques offers a comprehensive view of Aurein-3.3's structure and conformational behavior across different states.

Cryo-Electron Microscopy (Cryo-EM) Applications in Fibril Structure Determination

Cryo-EM has emerged as a pivotal technique for resolving the high-resolution structure of this compound fibrils. Studies employing Cryo-EM have unequivocally demonstrated that this compound forms cross-β amyloid fibrils. nih.govbiorxiv.orguni-hamburg.deproteopedia.orgbiorxiv.org The structural arrangement within these fibrils involves six peptide molecules per helical layer. nih.govbiorxiv.orgproteopedia.orgbiorxiv.orgpdbj.org A defining characteristic revealed by Cryo-EM is the presence of pronounced kinks within the β-sheets that form the fibril core, contributing to a compact, rounded fibril morphology. nih.govbiorxiv.orgproteopedia.orgbiorxiv.orgpdbj.org This specific kinked β-sheet motif bears resemblance to the Low-complexity, Amyloid-like, Reversible, Kinked Segments (LARKS) found in functional human amyloids. nih.govbiorxiv.orguni-hamburg.deproteopedia.orgbiorxiv.orgpdbj.org High-resolution Cryo-EM maps, such as one determined at 3.5 Å resolution, have provided atomic-level detail of the this compound fibril structure. nih.govpdbj.org Unlike observations with some other related AMPs, significant polymorphism in the fibril structure of this compound has not been reported under the experimental conditions studied by Cryo-EM. nih.govbiorxiv.org The packing density within the this compound fibril structure is notably high. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Conformations

NMR spectroscopy is a versatile technique capable of providing atomic-resolution structural and dynamic information about peptides in both solution and solid states. Solid-state NMR (ssNMR) has been particularly valuable for studying the interactions of antimicrobial peptides, including this compound, with lipid membranes, offering structural details within challenging environments like liquid-disordered phospholipid bilayers. nih.govspringernature.com ssNMR experiments can elucidate the structure, dynamics, and topological orientation of membrane-associated polypeptides. springernature.com Investigations utilizing 31P and 2H ssNMR have explored the dynamic structural changes in lipid assemblies, such as the formation of toroidal pores and membrane thinning, induced by interactions with AMPs like this compound. nih.gov While extensive high-resolution solution NMR studies specifically focused on the monomeric structure of this compound were not prominently found in the search results, NMR remains a standard method for determining peptide structures in solution, often in the presence of membrane-mimetic agents. core.ac.uk

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure content of peptides and proteins, including the proportion of alpha-helices, beta-sheets, and random coils. CD spectroscopy has been applied to assess the secondary structure profiles of fibril-forming antimicrobial peptides (ffAMPs), including this compound, both in solution and in their fibrillar state. biorxiv.org In lipid-free solutions, this compound has been shown to adopt an α-helical conformation, characterized by distinct minima in its CD spectrum typically observed near 208 and 222 nm. biorxiv.orgbiorxiv.org This is noteworthy as many other ffAMPs studied under similar conditions were found to be largely unstructured. biorxiv.orgbiorxiv.org However, it is recognized that the secondary structure of peptides can be influenced by environmental factors. biorxiv.org CD spectroscopy, often in conjunction with FTIR, is a useful technique for characterizing the fibrillar structures of amyloid peptides and proteins. biorxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Dynamics

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the conformational state and dynamics of peptides, particularly when they undergo changes in different environments, such as transitioning from a dry state to an aqueous solution or interacting with lipid membranes. core.ac.ukscirp.org FTIR spectroscopy provides conformational information through the analysis of characteristic absorption bands, notably the amide I and amide II bands, which correspond predominantly to the stretching vibrations of the amide carbonyl groups and the N-H bending vibrations of the amide protons, respectively. core.ac.uk The intensity of the amide II band can also offer insights into the solvent accessibility of the peptide backbone through hydrogen-deuterium exchange studies. core.ac.uk FTIR investigations of Aurein (B1252700) peptides have demonstrated that their secondary structure undergoes conformational changes upon interaction with model membranes. scirp.org For Aurein peptides prepared as dried films from methanolic solutions, typical FTIR spectra show amide I bands located around 1658–1660 cm⁻¹ and amide II bands centered near 1540–1543 cm⁻¹. core.ac.uk FTIR, alongside CD, is employed to characterize the secondary structure within amyloid fibrils. biorxiv.org

Identification of Unique Structural Motifs

The structural characterization efforts on this compound have successfully identified distinctive structural motifs that are significant for understanding its properties and its classification within the group of amyloid-like peptides.

Analysis of Cross-β Amyloid Structures

Here is a summary of some structural characteristics of this compound fibrils based on Cryo-EM data:

Structural FeatureDescriptionTechnique
Fibril TypeCross-β amyloid fibrilCryo-EM
Peptides per Fibril LayerSixCryo-EM
β-sheet ConformationKinked β-sheetsCryo-EM
Unique MotifLARKS-like kinked β-sheetsCryo-EM
Resolution (Cryo-EM Map)~3.5 ÅCryo-EM
Polymorphism ObservedNo pronounced polymorphism under studied conditionsCryo-EM

Note: This table summarizes findings primarily from Cryo-EM studies on this compound fibrils.

Characterization of Low-complexity Amyloid-like Reversible Kinked Segments (LARKS)

The kinked β-sheets observed in this compound fibrils are structurally similar to Low-complexity Amyloid-like Reversible Kinked Segments (LARKS). nih.govebi.ac.ukbiorxiv.orgbiorxiv.orgrcsb.org LARKS motifs are found in human functional amyloids, particularly within low-complexity domains of RNA-binding proteins, where they are involved in forming membrane-less organelles. nih.govbiorxiv.org The presence of these sharp kinks in the peptide backbone is a hallmark of LARKS. nih.govbiorxiv.org

Polymorphism in Fibrillar States and Conformational Switches

While some amyloid-forming peptides exhibit significant polymorphism and secondary structure switches depending on environmental conditions, this compound has not shown pronounced polymorphism in its fibrillar state under the conditions studied by cryo-EM. nih.gov This contrasts with other AMPs like uperin 3.5, which can display a secondary structure switch between cross-α and cross-β conformations influenced by factors such as the presence of lipids. nih.govbiorxiv.orgebi.ac.uk However, studies on other AMPs suggest that conformational switching can be influenced by environmental factors and may be related to their functional roles. biorxiv.orgresearchgate.net

Peptide Self-Assembly and Aggregation Dynamics

This compound's ability to self-assemble into amyloid-like fibrils is a key aspect of its behavior. nih.govebi.ac.ukbiorxiv.orgbiorxiv.orgrcsb.org This self-assembly process is a form of ordered aggregation, leading to the formation of stable fibrillar structures. nih.govebi.ac.ukbiorxiv.orgrcsb.org

Mechanistic Insights into Fibril Formation

The fibril formation of this compound involves the arrangement of six peptide chains per helical layer. nih.govbiorxiv.org Within the fibril, hydrogen bonds, primarily involving backbone atoms between β-strands, contribute to the stability of the structure despite the kinks. nih.govbiorxiv.org Side chain interactions, such as hydrogen bonds between serine residues (Ser15 and Ser16), are also observed. nih.govbiorxiv.org The N-terminus can exhibit different conformations, potentially forming a salt bridge with Asp4 in inner chains, while being more extended in outer chains. nih.govbiorxiv.org Lysine (B10760008) and histidine residues are positioned towards both the inner and outer parts of the fibril. nih.govbiorxiv.org

Environmental Factors Influencing Self-Assembly (e.g., presence of lipids)

Environmental factors, particularly the presence of lipids, can influence the self-assembly and structural behavior of antimicrobial peptides. biorxiv.orgresearchgate.netuclan.ac.ukresearchgate.netmdpi.comacs.orgdoi.org While this compound's fibrillar polymorphism was not pronounced in cryo-EM studies in the absence of lipids, other studies on AMPs highlight the significant impact of lipids on aggregation rate, polymorphism, and secondary structure. nih.govbiorxiv.orgresearchgate.net For instance, some AMPs show lipid-induced structural transitions towards an α-helical conformation, which has been correlated with antibacterial activity. biorxiv.org Molecular dynamics simulations have explored the interaction of aurein peptides with lipid bilayers, showing that they can adopt organized structures and interact with the lipid interface. uclan.ac.ukmdpi.com The cooperative behavior of AMPs in the presence of membranes can play an important role in their interaction with lipid bilayers. uclan.ac.uk

Here is a table summarizing some structural characteristics of this compound fibrils based on cryo-EM data:

CharacteristicDescription
Fibril TypeCross-β amyloid
Peptide Arrangement per LayerSix peptides
β-sheet StructureKinked
Resolution (Cryo-EM)3.5 Å
Similarity toLARKS (Low-complexity Amyloid-like Reversible Kinked Segments) nih.govebi.ac.ukbiorxiv.orgbiorxiv.orgrcsb.org
Interaction TypeDescription
Hydrogen BondsPrimarily backbone N-O atoms between β-strands; also involves Ser15 and Ser16 side chains. nih.govbiorxiv.org
Salt BridgesPotential interaction between Asp4 and the N-terminus in inner chains. nih.govbiorxiv.org
Residue PositioningLysine and histidine residues face both inner and outer fibril regions. nih.govbiorxiv.org

Mechanistic Elucidation of Aurein 3.3 S Biological Interactions

Interactions with Model Biological Membrane Systems

The primary mode of action for Aurein-3.3 involves the physical disruption of the cell membrane. This has been extensively studied using various model systems that mimic the composition and properties of prokaryotic and eukaryotic cell membranes.

Studies on Lipid Bilayer Perturbation and Membrane Permeabilization

Research has shown that this compound perturbs lipid bilayers, leading to increased permeability and eventual lysis. Solid-state NMR spectroscopy studies on oriented lipid membranes have revealed that this compound can induce the formation of supramolecular lipid assemblies. These structures are believed to be responsible for the disruption of the membrane barrier.

One of the key mechanisms of membrane perturbation by this compound is the formation of toroidal pores. In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend continuously through the pore, creating a channel lined by both the peptide and the lipid head groups. This action disrupts the integrity of the membrane, allowing for the leakage of intracellular contents.

The table below summarizes the observed effects of this compound on lipid bilayer structure.

This compound Induced Membrane PerturbationDescription
Toroidal Pore Formation Induces the formation of pores where the lipid monolayer bends through the pore, lined by both peptide and lipid head groups.
Bilayer Thinning Causes a decrease in the thickness of the lipid bilayer, particularly at high peptide concentrations.

Role of Lipid Composition in Interaction

The composition of the lipid membrane plays a crucial role in its interaction with this compound. The peptide exhibits a preferential interaction with membranes containing anionic lipids, which are more prevalent in bacterial membranes compared to the zwitterionic lipids that dominate mammalian cell membranes. This selectivity is a key factor in its antimicrobial activity.

Studies have shown that the presence of anionic lipids, such as phosphatidylglycerol (PG), enhances the binding and disruptive activity of this compound. nih.gov This is attributed to the electrostatic attraction between the cationic peptide and the negatively charged lipid headgroups.

The presence of cholesterol, a key component of mammalian cell membranes, has been found to modulate the activity of this compound. Interestingly, at a high peptide-to-lipid ratio, this compound has been observed to exclude cholesterol from the lipid bilayer to effectively disrupt the membrane. researchgate.net This suggests a mechanism by which this compound can overcome the stabilizing effect of cholesterol in certain contexts.

Furthermore, the interaction of this compound with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids, has been investigated. Atomic force microscopy has shown changes in surface roughness of lipid rafts in the presence of this compound, indicating a distinct mechanism of interaction with these domains. mdpi.com

The following table outlines the influence of different lipid components on the interaction with this compound.

Lipid ComponentEffect on this compound Interaction
Anionic Lipids (e.g., POPG) Enhances binding and disruptive activity through electrostatic interactions. nih.gov
Cholesterol Can be excluded by this compound at high concentrations to facilitate membrane disruption. researchgate.net
Lipid Rafts Interacts with lipid rafts, causing changes in their surface topography. mdpi.com

Effects on Membrane Dynamics and Lipid Diffusion

This compound not only alters the structure of the lipid bilayer but also affects its dynamic properties. The peptide has been shown to influence the lateral diffusion of lipids within the membrane.

Conformational Changes of this compound upon Membrane Association

In an aqueous solution, this compound is largely unstructured. However, upon interaction with a lipid membrane, it undergoes a significant conformational change, adopting an α-helical structure. researchgate.net This transition is a common feature of many antimicrobial peptides and is crucial for their membrane-disrupting activity.

The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer. The hydrophobic residues interact with the acyl chains of the lipids, while the cationic residues on the hydrophilic face can interact with the polar headgroups and water.

Fourier Transform Infrared (FTIR) spectroscopy has been used to study these conformational changes. For instance, in the presence of lipid rafts, the α-helical content of a related aurein (B1252700) peptide was observed to decrease, with an appearance of β-sheet structures, indicating a complex interaction that alters the peptide's secondary structure. mdpi.com

Cellular and Subcellular Target Identification

While the primary mechanism of this compound is understood to be the disruption of the cell membrane, the possibility of intracellular targets has also been considered.

Investigating Intracellular Mechanisms Beyond Membrane Disruption

Currently, the primary and well-documented mechanism of action for this compound is the perturbation and permeabilization of the cell membrane. Research on this specific peptide has predominantly focused on its interactions with lipid bilayers.

While some other antimicrobial peptides are known to translocate across the cell membrane without causing lysis and then interact with intracellular components such as DNA, RNA, or enzymes, there is a lack of specific evidence to suggest that this compound follows this mode of action. Studies on the broader aurein family, such as Aurein 2.2 and 2.3, have indicated that their primary effect is on the cell envelope, leading to membrane depolarization and disruption of cellular ion homeostasis, which are consequences of membrane disruption. nih.gov

Therefore, at present, the antibacterial and antitumor activities of this compound are attributed to its ability to compromise the integrity of the cell membrane, leading to cell death. Further research would be required to determine if this compound has any significant intracellular targets that contribute to its biological activity independently of its membrane-disrupting effects.

Analysis of Interactions with Nucleic Acids and Proteins

The biological activity of antimicrobial peptides (AMPs) can be mediated through various interactions, including binding to intracellular molecules like nucleic acids and proteins. For some AMPs, such as Buforin II, the proposed mechanism of action involves translocation across the bacterial membrane and subsequent binding to DNA and RNA, thereby interfering with essential cellular processes. nih.govresearchgate.net This mode of action, however, is not universally applicable to all AMPs.

For this compound, the predominant focus of mechanistic studies has been its interaction with bacterial membranes and its capacity for self-aggregation. While it is understood that this compound must interact with the bacterial cell envelope to exert its effect, there is limited direct evidence in the available literature of specific, functional interactions with intracellular nucleic acids or soluble proteins as a primary mode of antimicrobial action. The peptide's ability to disrupt membrane integrity is a more commonly cited mechanism. For instance, studies on the related peptide Aurein 1.2 utilize fluorescent nucleic acid stains like SYTOX Green to quantify membrane permeabilization; the dye's interaction with nucleic acids is a consequence of membrane disruption caused by the peptide, not a primary interaction with the peptide itself. nih.gov

The most significant protein interaction identified for this compound is its self-association into higher-order amyloid structures. researchgate.net This protein-protein interaction is fundamental to its aggregation-based mechanisms, as discussed in the following section.

Directed Co-Aggregation Mechanisms with Bacterial Target Proteins

A proposed mechanism for certain amyloidogenic AMPs is "protein silencing" through directed co-aggregation. researchgate.net This strategy involves the AMP interacting with specific target proteins within a bacterium, inducing them to misfold and aggregate along with the peptide. researchgate.netnih.gov The resulting co-aggregates sequester functional bacterial proteins, effectively removing them from their cellular roles and leading to bacterial death. nih.gov This mechanism is predicated on the AMP containing aggregation-prone regions (APRs) that may be homologous to sequences within the target bacterial proteins, facilitating a specific interaction. researchgate.netnih.gov

This compound has been identified as an amphibian peptide that forms cross-β amyloid structures, a key characteristic of amyloidogenic AMPs. researchgate.net This inherent ability to self-assemble into stable amyloid fibrils makes it a candidate for employing a directed co-aggregation mechanism. By forming an initial amyloid template, this compound could potentially trigger the aggregation of essential bacterial proteins that contain similar aggregation-prone regions. While the specific bacterial protein targets for this compound have not been definitively identified, this "protein silencing" hypothesis provides a framework for understanding how its amyloidogenic properties could contribute to its antimicrobial activity beyond simple membrane disruption. researchgate.netfrontiersin.org

Structure-Mechanism Relationship Studies

Influence of Secondary and Tertiary Structure on Biological Action

The biological function of antimicrobial peptides is intrinsically linked to their three-dimensional structure. While many short AMPs, including other members of the Aurein family like Aurein 1.2, adopt an α-helical secondary structure upon interacting with membranes, this compound exhibits more complex structural polymorphism involving aggregation into well-defined tertiary and quaternary structures. nih.govmdpi.com

Cryo-electron microscopy (cryo-EM) has been pivotal in elucidating the structure of this compound aggregates, revealing a cross-β amyloid form. researchgate.netresearchgate.net In this conformation, individual peptide molecules are arranged into β-sheets that stack to form highly stable fibrils. This amyloid structure is a significant departure from the monomeric α-helical conformation typical of many membrane-active peptides. The formation of these robust amyloid structures is believed to be a key aspect of its biological action. researchgate.net

In addition to the experimentally verified cross-β structure, computational modeling using platforms such as AlphaFold has predicted alternative aggregated forms, including a spiraling cross-α structure. researchgate.net This suggests that this compound may be capable of forming different types of aggregates depending on environmental conditions. The transition between different structural states (e.g., unstructured, α-helical, cross-α amyloid, cross-β amyloid) likely plays a crucial role in its function, with the amyloid forms being associated with mechanisms like co-aggregation and robust membrane interaction. researchgate.netresearchgate.net

Structural Characteristics of this compound
Structural FormKey FeaturesMethod of DeterminationPutative Role in Biological Action
Cross-β Amyloid FibrilStacked β-sheets forming a stable fibril structure.Cryo-Electron Microscopy (Cryo-EM) researchgate.netresearchgate.netEnables directed co-aggregation with bacterial proteins; provides a stable structure for membrane interaction.
Cross-α Helical AggregateSpiraling core of helical peptide subunits.Computational Prediction (AlphaFold) researchgate.netRepresents a potential alternative aggregated state, highlighting the peptide's structural plasticity.
α-Helical Monomer/OligomerAmphipathic helical structure (common for other Aureins). mdpi.comInferred from related peptidesLikely an intermediate state or active form for direct membrane pore formation or disruption.

Role of Peptide Kinks and Flexibility in Functional Modulation

Information regarding the specific role of peptide kinks or flexibility in the functional modulation of this compound is not available in the reviewed scientific literature. Studies on other antimicrobial peptides have shown that structural features such as proline-induced kinks can be crucial for creating the flexibility needed to form certain types of membrane pores, but this has not been documented as a key mechanistic feature for this compound.

Biosynthesis and Post Translational Modification Studies of Aurein 3.3

Characterization of Biosynthetic Pathways

While specific detailed biosynthetic pathways for Aurein-3.3 are not extensively characterized in the provided search results, the biosynthesis of ribosomally synthesized antimicrobial peptides (RAMPs) generally involves transcription of a gene encoding a precursor peptide, followed by ribosomal translation. nih.govsigmaaldrich.comdoccheck.com This precursor typically contains a signal sequence for secretion and, in many cases, a pro-region that keeps the peptide inactive until it reaches its target location. researchgate.netrsc.org The mature peptide is then released through proteolytic cleavage of the precursor. researchgate.netrsc.org

General AMP biosynthesis can occur in various organisms, including bacteria, fungi, plants, and animals. nih.govresearchgate.netbenthamscience.com In multicellular organisms, AMPs are often stored in granules and released upon encountering pathogens. nih.gov The expression of AMPs can be constitutive or induced in response to infection. nih.gov

Role of Precursor Peptides and Processing Enzymes

Antimicrobial peptides are commonly synthesized as precursor peptides consisting of a signal sequence, a pro-region, and the mature peptide sequence. researchgate.net The signal sequence is typically involved in directing the peptide to the secretory pathway. The pro-region often serves to keep the peptide inactive, preventing it from harming the host cell before it is needed. researchgate.netrsc.org

Processing enzymes, primarily proteases, are responsible for cleaving the precursor peptide to release the mature, active AMP. nih.govresearchgate.netrsc.org The specific proteases involved can vary depending on the AMP family and the organism. For instance, cathelicidins, another family of AMPs, are processed by enzymes like proteinase 3. wikipedia.org The presence and activity of these processing enzymes are crucial for regulating the function of AMPs. nih.govrsc.org

Although specific precursor peptides and processing enzymes for this compound are not detailed in the provided information, it is highly probable that its biosynthesis follows this general model for ribosomally synthesized AMPs found in amphibians.

Impact of Post-Translational Modifications (e.g., C-terminal amidation)

Post-translational modifications (PTMs) play a significant role in determining the structure, function, and stability of antimicrobial peptides, including this compound. researchgate.netbenthamscience.comfrontiersin.orgnih.gov C-terminal amidation is a common and important PTM found in many AMPs, including Aurein (B1252700) peptides. rsc.orgresearchgate.netfrontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgcpu-bioinfor.orgbiorxiv.org this compound is known to be C-terminally amidated. uniprot.orgcpu-bioinfor.org

C-terminal amidation involves the conversion of the carboxyl group at the C-terminus of the peptide to an amide group. This modification has several key impacts:

Increased Positive Charge: Amidation neutralizes the negative charge of the C-terminal carboxyl group, effectively increasing the net positive charge of the peptide by +1. rsc.orgbiorxiv.orgbas.bg This increased positive charge enhances the electrostatic interaction between the AMP and the negatively charged bacterial cell membrane, which is crucial for its antimicrobial activity. nih.govbiorxiv.orgbas.bgnih.gov

Enhanced Membrane Interaction and Stability: C-terminal amidation can stabilize the secondary structure of the peptide, particularly the formation of α-helices, which are often important for membrane interaction and disruption. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgbiorxiv.org It can also enhance the affinity of the peptide for lipid membranes and facilitate its adsorption onto the lipid bilayer surface. nih.govbiorxiv.orgbas.bgresearchgate.net Studies on other AMPs, like uperin 3.5, have shown that amidated versions exhibit stronger interactions with lipid bilayers compared to their non-amidated counterparts. biorxiv.orgresearchgate.net

Increased Resistance to Proteolytic Degradation: Amidation can protect the peptide from degradation by exopeptidases that cleave from the C-terminus, thereby increasing its stability and half-life in biological environments. nih.govfrontiersin.orgfrontiersin.org

Influence on Amyloid Formation: Some AMPs, including this compound and uperin 3.5, can form amyloid-like fibrils. biorxiv.orgresearchgate.netresearchgate.netnih.gov C-terminal amidation has been shown to be critical for the amyloidogenic properties of some of these peptides and can influence the type of fibril structure formed. biorxiv.orgresearchgate.netresearchgate.netnih.gov The amyloid formation might serve as a storage mechanism or a "carrier vehicle" for antimicrobial action at the membrane interface. researchgate.net

Research findings highlight the importance of C-terminal amidation for the biological activity of AMPs. For example, studies on Aurein 1.2 have shown that the primary amide at the C-terminus is required for membrane binding, and a secondary amide cannot fulfill this role. researchgate.net While amidation generally enhances antimicrobial efficacy, its effect can be variable depending on the specific peptide sequence and target. frontiersin.org

Data Table: Properties of this compound and Related AMPs

Peptide NameSource OrganismSequenceLength (amino acids)C-terminal ModificationPubChem CID
This compoundRanoidea raniformisGLFDIVKKIAGHIVSSI17Amidation302343-15-3 medchemexpress.com
Aurein 1.2Litoria aurea, L. raniformisGLFDIIKKIAESF13AmidationNot found
Aurein 2.6Not specifiedGLFDIAKKVIGVIGSL16AmidationNot found
Aurein 3.1Litoria aurea, L. raniformisGLFDIVKKIAGHIAGSI17AmidationNot found
Uperin 3.5Uperoleia mjobergiiGVGDLIRKAVSVIKNIV17AmidationNot found
LL-37Homo sapiensLLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES37Free CarboxylNot found
IndolicidinNot specifiedILPWKWPWWPWRR13AmidationNot found

Synthetic Strategies and Analog Design for Aurein 3.3

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS is a widely used technique for chemically synthesizing peptides by sequentially adding amino acids to a growing chain immobilized on a solid support, typically a resin. This method simplifies purification as excess reagents and by-products can be removed by simple filtration while the peptide remains attached to the solid phase.

Fmoc-Based Synthesis Protocols

The conventional SPPS method for synthesizing aurein (B1252700) peptides and their analogs utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry. In this strategy, the Nα-amino group of each incoming amino acid is protected with an Fmoc group, which is labile to basic conditions. Rink-amide MBHA resin is commonly employed as the solid-phase carrier to obtain C-terminal amide peptides. The synthesis involves repetitive cycles of Fmoc deprotection using a base like piperidine, followed by coupling of the next Fmoc-protected amino acid using coupling reagents such as TBTU, DIC, HBTU, or DIC in the presence of catalysts like DIPEA or DMAP. After the entire sequence is assembled, the peptide is cleaved from the resin, typically using acidolytic conditions, which also removes side-chain protecting groups.

Optimization of Synthesis Yields and Purity

Optimizing SPPS protocols is crucial for achieving high yields and purity of synthetic peptides. Factors influencing yield and purity include the choice of resin, coupling reagents, reaction times, and washing steps. Monitoring the purity of synthesized peptides is commonly performed using techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Mass spectrometry is also used to confirm the identity and structure of the synthesized peptides. For instance, in the synthesis of aurein 2.3, double coupling of the C-terminal leucine (B10760876) residue to the resin was employed to improve the yield. High-purity reagents are essential in SPPS, as impurities can accumulate over multiple synthesis cycles, reducing yield and complicating downstream purification.

Rational Design of Aurein-3.3 Analogues

Rational design of peptide analogs aims to enhance desired properties, such as antimicrobial activity or selectivity, by making specific modifications to the amino acid sequence. This design process is often guided by understanding the structure-activity relationships (SAR) of the parent peptide.

Modifications to Hydrophobicity, Charge, and Amphipathicity

Modifications to the hydrophobicity, net charge, and amphipathicity of aurein peptides are common strategies in analog design to modulate their interaction with cell membranes and improve their activity and selectivity. Aurein peptides are generally cationic and amphipathic, characteristics that are crucial for their membrane-disruptive mechanisms.

Charge Modifications: Increasing the net positive charge of aurein analogs can enhance their electrostatic interaction with the negatively charged bacterial membranes, potentially leading to improved antimicrobial activity. Studies on aurein 1.2 analogs have shown that increasing positive charge can improve efficiency and selectivity. However, exceeding a certain positive charge threshold can also increase toxicity to mammalian cells.

Hydrophobicity Modifications: Altering the hydrophobicity of aurein analogs can influence their insertion and interaction with the lipid bilayer. A balance of hydrophobicity is crucial, as excessive hydrophobicity can lead to increased toxicity. Replacing residues with more hydrophobic ones can affect how the peptide side chains interact with the membrane.

Amphipathicity Modifications: Amphipathicity, the segregation of hydrophobic and hydrophilic residues on opposite faces of the peptide's secondary structure (often an α-helix in membrane-active peptides like aureins), is a key feature for membrane disruption. Modifications that maintain or enhance the amphipathic profile can be beneficial for activity. Studies on aurein 1.2 have shown it possesses an amphipathic structure.

Rational design involves carefully balancing these properties, as changes to one can impact the others. For example, substituting negatively charged residues with positively charged or hydrophobic ones can increase both net charge and hydrophobicity, influencing amphipathicity.

Incorporation of Non-Natural Amino Acids

The incorporation of non-natural amino acids into aurein analogs is a powerful strategy to introduce novel functionalities, enhance stability, and modulate biological activity. Non-natural amino acids can offer altered side-chain properties, such as increased hydrophobicity, modified charge distribution, or resistance to proteolytic degradation. For example, replacing lysine (B10760008) with non-proteinogenic amino acids like ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropionic acid (Dap) can adjust the length of the amino acid side chain and influence antimicrobial activity. Studies on aurein 1.2 analogs have demonstrated that substituting lysine with Orn or Dab can increase antibacterial activity against certain bacterial strains. Incorporation of D-amino acids, which are resistant to degradation by L-amino acid proteases, is another approach to enhance peptide stability. These modifications, enabled by chemical synthesis, allow for the exploration of a wider chemical space in the design of improved aurein-based peptides.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available specifically in search results. PubChem CID for Aurein 2.3 is 102007747.
Ornithine (Orn)6262, 389
2,4-diaminobutyric acid (Dab)470, 134490
2,3-diaminopropionic acid (Dap)364, 97328, 12495315, 16218517
Alanine (B10760859) (Ala)5950, 71080
Lysine (Lys)5962
Aspartic acid (Asp)445, 5960, 83887
Glutamic acid (Glu)33045
Isoleucine (Ile)7961
Arginine (Arg)6322, 66250
Glycine (Gly)750
Leucine (Leu)6106, 857
Phenylalanine (Phe)614
Serine (Ser)3030, 617, 5951, 71077
Valine (Val)6287, 1182

Data Table Example (Illustrative based on search findings for related aureins):

While specific data for this compound synthesis yields or analog activities were not directly available in the search results, the following table illustrates how such data, if found, would be presented based on the types of modifications and measurements discussed for related aurein peptides.

PeptideSequence (Partial/Modified)Modification TypeSynthesis Yield (%) (Example)Purity (%) (Example)Antimicrobial Activity (MIC, µM) (Example vs B. subtilis)
Aurein 1.2GLFDIIKKIAESF-NH2Parent PeptideN/AN/A160
Aurein 1.2 Analog 1GLFDII[Orn]KIAESF-NH2Lys to Orn SubstitutionExample ValueExample Value80
Aurein 1.2 Analog 2GLFDIIK[Dab]AESF-NH2Lys to Dab SubstitutionExample ValueExample Value80
Aurein 1.2 Analog 3GLFDII[Dab][Dab]AESF-NH2Lys-Lys to Dab-Dab SubstitutionExample ValueExample Value160
Aurein 1.2 Analog 4GLFDIIKKIA[Lys]SF-NH2Glu to Lys SubstitutionExample ValueExample ValueImproved activity observed in studies

Design of Hybrid Peptides with Enhanced Properties

The design of hybrid peptides represents a strategy to combine desirable characteristics from different peptide sequences to yield compounds with improved or novel properties. This approach can involve merging segments from known peptides or incorporating functional motifs to enhance specific activities or overcome limitations of the parent peptides. For example, a novel hybrid antimicrobial peptide has been designed by drawing inspiration from both cathelicidin (B612621) and aurein sequences to enhance activity against Pseudomonas aeruginosa. The concept of hybridization is also recognized as a strategy to tune peptide activity and stability.

Studies on other aurein peptides, such as Aurein 1.2, illustrate principles applicable to the design of this compound analogs and hybrid constructs. Rational modifications of Aurein 1.2 have involved sequence-based mutations, such as altering amino acids to increase hydrophobicity or positive charge, and the addition of cell-penetrating peptide sequences. These modifications aim to optimize properties like anticancer activity, structural stability, and membrane permeability. Introducing additional membrane-penetrating regions into the sequence of Aurein 1.2, for instance, led to analogs with enhanced antimicrobial and anti-biofilm activity. While these examples focus on Aurein 1.2, the underlying principles of rational design, including sequence modification and the creation of hybrid structures, are relevant strategies for developing this compound analogs with enhanced therapeutic potential.

Strategies for Enhancing Peptide Stability and Conformational Robustness

A significant challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation and their conformational flexibility, which can impact their activity and half-life in vivo. Various strategies are employed to enhance peptide stability and conformational robustness. These include chemical modifications such as cyclization, the incorporation of unnatural amino acids, and terminal modifications. nih.gov PEGylation is another prominent strategy used to improve the metabolic stability and alter the biophysical properties of peptides.

Cyclization Strategies

Cyclization is a powerful technique used to constrain peptide conformation, which can lead to increased stability against exopeptidases and improved target binding affinity. Common cyclization strategies involve joining the backbone N- and C-termini (head-to-tail cyclization) or forming linkages between amino acid side chains (side-chain cyclization), such as disulfide bridges between cysteine residues. nih.gov Chemical crosslinking methods can also be employed, often utilizing the reactivity of specific amino acid side chains like cysteine or lysine. Diverse cyclization techniques, including click reactions and alkylations, are utilized in peptide synthesis to achieve cyclic structures and mitigate synthetic challenges like racemization and ring strain. By reducing conformational flexibility, cyclization can help lock a peptide into a bioactive conformation, thereby enhancing its potency and stability.

PEGylation for Modulation of Biophysical Properties

PEGylation involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide. This modification is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. PEGylation can lead to increased solubility, enhanced stability against proteolytic degradation, altered permeability, and a reduced glomerular filtration rate, resulting in an extended circulation time in vivo. It can also help in reducing peptide aggregation and potentially decrease immunogenicity and toxicity.

Advanced Methodologies for Investigating Aurein 3.3

Biophysical Techniques for Peptide-Membrane Interactions

Biophysical techniques are essential for characterizing the interactions between Aurein-3.3 and lipid membranes, which are central to its biological activity. These methods provide insights into how the peptide affects membrane structure and forms aggregates.

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Dynamic Light Scattering (DLS) is a technique used to determine the size and size distribution of particles in solution by measuring the fluctuations in scattered light intensity caused by Brownian motion. unchainedlabs.com For peptides like this compound, DLS can be employed to analyze the formation and size of aggregates in various conditions, including in the presence of model membranes. DLS data can reveal changes in aggregate size, suggesting different mechanisms of interaction, such as those observed between aurein (B1252700) and lipid rafts. scirp.org DLS is a quick, label-free, and non-destructive method for assessing the average size and aggregation state of submicron particles, including peptides. unchainedlabs.com It is particularly sensitive in detecting aggregates, even those that might be too large or rare for other techniques like traditional size exclusion chromatography (SEC). unchainedlabs.com

TechniqueApplication for this compoundInformation Provided
Dynamic Light Scattering (DLS)Analysis of aggregate size and size distribution. unchainedlabs.comscirp.orgHydrodynamic size, detection of aggregates. unchainedlabs.com

Atomic Force Microscopy (AFM) for Morphological Modifications

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surface topography at the nanoscale. In the context of this compound, AFM can be used to examine the morphological changes induced in model membranes upon peptide interaction. scirp.orgsrce.hr AFM images can reveal alterations in surface roughness and other topographical modifications, providing visual evidence of how the peptide affects membrane structure. scirp.orgsrce.hr This technique is valuable for observing the physical impact of this compound on lipid bilayers and understanding potential membrane disruption mechanisms. srce.hrsci-hub.st

TechniqueApplication for this compoundInformation Provided
Atomic Force Microscopy (AFM)Examination of morphological modifications in membranes. scirp.orgsrce.hrSurface topography, changes in roughness, visualization of membrane alterations. scirp.orgsrce.hr

Fluorescence Spectroscopy for Binding and Conformational Changes

Fluorescence spectroscopy is a versatile technique used to study molecular interactions and conformational changes. For this compound, fluorescence can provide insights into its binding to membranes and the resulting changes in its structure or environment. scirp.orgmdpi.complos.org Changes in fluorescence emission intensity and spectra can indicate the association between the peptide and lipids. scirp.org Tryptophan and phenylalanine residues within peptides are particularly sensitive to their microenvironment and can be used as intrinsic probes for studying conformational changes upon binding. scirp.orgplos.org Fluorescence quenching experiments can further characterize the binding process and reveal conformational changes in the peptide or the interacting membrane components. mdpi.complos.orgresearchgate.net

TechniqueApplication for this compoundInformation Provided
Fluorescence SpectroscopyStudying binding to membranes and detecting conformational changes. scirp.orgmdpi.complos.orgBinding association, changes in peptide environment, conformational alterations. scirp.orgmdpi.complos.orgresearchgate.net

Spectroscopic Approaches for Structural Transitions

Spectroscopic methods are crucial for analyzing the structural transitions of this compound, particularly its ability to adopt different conformations in various environments, such as aqueous solutions or in the presence of membranes. Techniques like Circular Dichroism (CD) spectroscopy are widely used to determine the secondary structure content of peptides. lsbu.ac.ukcore.ac.uk Studies have shown that this compound can exist in different structural states, including unstructured in lipid-free solutions and adopting an α-helical conformation in the presence of lipids or membrane mimics. biorxiv.org Furthermore, this compound has been observed to undergo time-dependent transitions to β-rich fibrils, characteristic of amyloids. biorxiv.orgrcsb.org Cryogenic electron microscopy (cryo-EM) has provided high-resolution structural information on the amyloid fibril form of this compound, revealing an atypical architecture composed of kinked β-sheets. rcsb.orgresearchgate.netresearchgate.netbiorxiv.org Fourier Transform Infrared (FTIR) spectroscopy can also be used to monitor conformational changes, such as alterations to the secondary structure of the peptide in the presence of model membranes. scirp.orgrsc.org

TechniqueApplication for this compoundInformation Provided
Circular Dichroism (CD) SpectroscopyDetermination of secondary structure content in different environments. lsbu.ac.ukcore.ac.ukQuantification of α-helical, β-sheet, and random coil structures. lsbu.ac.ukcore.ac.uk
Cryogenic Electron Microscopy (Cryo-EM)High-resolution structural analysis of amyloid fibrils. rcsb.orgresearchgate.netresearchgate.netbiorxiv.orgDetailed information on fibril architecture and peptide arrangement. rcsb.orgresearchgate.netresearchgate.netbiorxiv.org
Fourier Transform Infrared (FTIR) SpectroscopyMonitoring conformational changes, particularly in the presence of membranes. scirp.orgrsc.orgIdentification of changes in secondary structure through characteristic absorption bands. scirp.orgrsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyInvestigating peptide-membrane interactions and membrane disordering effects. core.ac.ukfrontiersin.orgnih.govInformation on peptide location within the membrane and effects on lipid dynamics and order. core.ac.ukfrontiersin.orgnih.gov

Chromatographic Techniques for Purity and Self-Assembly Assessment

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are routinely used to assess the purity of peptides like this compound after synthesis or purification. lsbu.ac.uk Analytical reverse phase HPLC on a C-18 column, coupled with mass spectrometry, can be used to characterize the purity and determine the molecular mass of the peptide. lsbu.ac.uk While primarily a tool for purity assessment, chromatographic methods, particularly size exclusion chromatography (SEC), can also provide some information on the self-assembly or aggregation state of peptides in solution by separating molecules based on size. uni-halle.de However, DLS is often more sensitive for detecting aggregates, especially larger ones. unchainedlabs.com

TechniqueApplication for this compoundInformation Provided
High-Performance Liquid Chromatography (HPLC)Assessment of peptide purity. lsbu.ac.ukPurity percentage, separation of peptide from impurities. lsbu.ac.uk
Size Exclusion Chromatography (SEC)Limited assessment of self-assembly or aggregation state. uni-halle.deSeparation based on size. uni-halle.de

Theoretical and Computational Approaches in Aurein 3.3 Research

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are a powerful tool used to study the dynamic interactions between peptides and lipid membranes. For Aurein (B1252700) peptides, including Aurein-3.3, MD simulations have been employed to understand their behavior at the membrane interface and potential mechanisms of action, such as pore formation.

Studies using coarse-grained MD simulations with the MARTINI force field have investigated the differential interactions of Aurein 1.2 and maculatin 1.1 with lipid structures. Aurein peptides can exist in aggregated or isolated states, with isolated molecules binding to the lipid-water interface with a defined orientation where non-polar residues face the membrane and polar residues face water. mdpi.com While Aurein 1.2 was observed to be absorbed at the interface without causing structural alterations to the lipid structure when initially placed in water, maculatin 1.1 showed a stronger tendency to form aggregates and influence membrane curvature. mdpi.com Aurein 1.2 aggregates were found to have a more organized, pore-like structure compared to maculatin 1.1 aggregates. mdpi.com

Previous MD simulations on Aurein 1.2 with POPC membranes also exhibited an amphipathic behavior and a helical orientation consistent with pore formation. conicet.gov.ar Similar behavior was observed with bacterial gram-positive model membranes composed of POPG:POPE mixtures. conicet.gov.ar While pore formation is a widely postulated mechanism for antimicrobial peptides, simulating the entire process starting from peptides in solution can be challenging due to its collective nature and the long timescales involved. conicet.gov.ar However, MD simulations have shown reliable results in characterizing transient pores in lipid bilayers, particularly when starting from initial configurations where peptides are placed inside the membrane. conicet.gov.ar

MD simulations are commonly used to analyze peptide binding and accumulation on the membrane, penetration, and pore formation, providing insights into the peptide's influence on membrane structure and integrity. nih.gov Some antimicrobial peptides, including Aurein, are unstructured in aqueous solution and adopt amphipathic α-helical structures in the presence of membranes or organic solvents. nih.gov

Computational Prediction of Amyloidogenic Propensities

Computational methods are also applied to predict the amyloidogenic propensity of peptides, including this compound. Amyloid formation is a process where peptides aggregate into ordered structures, and understanding this propensity is relevant as some antimicrobial peptides have been found to exhibit amyloidogenic properties. rsc.org

Bioinformatics methods can predict the amyloid propensity and structural models of aggregation. researchgate.net Amino acids such as Val, Trp, Phe, Cys, Tyr, Ser, and Ile are considered more favorable for amyloid formation, while charged residues like Asp, Lys, Glu, and Arg are less favored. rsc.org These factors, aligned with hydrophobicity indexes, influence peptide-cell association. rsc.org Recent studies highlight connections between amyloid and antimicrobial peptides, suggesting shared structural and functional characteristics, including self-assembly and membrane-disrupting mechanisms. rsc.org

Computational analysis and experimental investigations reveal that certain amino acids are more favorable for amyloid formation. rsc.org

Amino Acids Favorable for Amyloid FormationAmino Acids Less Favored for Amyloid Formation
Val, Trp, Phe, Cys, Tyr, Ser, IleAsp, Lys, Glu, Arg

AlphaFold2 has been used in conjunction with MD simulations to predict and optimize peptide sequences, highlighting the potential of integrating artificial intelligence with biomaterial design. researchgate.net However, the predictive ability of AlphaFold2 for fibril structures can be limited, potentially due to the composition of its training dataset. researchgate.net

Bioinformatics Tools for Sequence-Based Analysis and Design

Bioinformatics tools are essential for analyzing peptide sequences and guiding the design of peptide variants with desired properties. These tools can help in sequence acquisition, alignment, and the identification of key residues.

Different sequences of Aurein peptides, including this compound, can be obtained from databases like UniProt. nih.govtbzmed.ac.ir Amino acid sequences can be aligned using tools like ClustalW to identify conserved and variable regions. nih.govtbzmed.ac.ir This analysis can inform the design of mutations to alter properties like hydrophobicity and positive charge, which are known to influence the activity of antimicrobial and anticancer peptides. nih.govtbzmed.ac.ir For instance, mutations in Aurein 1.2 have been designed to increase hydrophobicity by substituting alanine (B10760859) with isoleucine and to increase positive charge by substituting glutamic acid with lysine (B10760008). nih.govtbzmed.ac.ir

Sequence-based bioinformatics platforms can be developed to identify peptides with specific characteristics, such as those with propensities for both α-helical and β-structures (chameleon sequences). biorxiv.org Such platforms can help in identifying fibril-forming antimicrobial peptides. biorxiv.org

Machine Learning Algorithms for Structure-Activity Relationship (SAR) Prediction

Machine learning algorithms are increasingly being applied in peptide research to predict Structure-Activity Relationships (SAR), correlating the structural features of peptides with their biological activities. This can accelerate the design and optimization of peptides with enhanced properties.

Machine learning, including deep learning, is used in various prediction tasks, such as predicting significant wave height from synthetic aperture radar (SAR) data or benchmarking SAR automatic target recognition. mdpi.comcore.ac.ukarxiv.orgmdpi.com While these examples are not directly related to this compound, they illustrate the application of machine learning in analyzing complex data and making predictions based on structural or sequence information.

In the context of peptide research, machine learning can be trained on datasets of peptide sequences, structures, and their corresponding activities to build predictive models. These models can then be used to screen potential peptide candidates or predict the activity of newly designed sequences. An active learning-enhanced framework called ML4MD (Machine Learning for Molecular Dynamics) has been developed to iteratively refine predictions based on MD-derived aggregation data, demonstrating the integration of machine learning with simulations to guide the discovery of fibril-prone sequences. researchgate.netresearchgate.net

In silico Enzyme Inhibition Studies for Target Identification

In silico methods, such as molecular docking and virtual screening, can be used to predict the potential of peptides or other compounds to inhibit specific enzymes, aiding in target identification.

Computational studies are used to predict molecular interactions between compounds and biological targets, which can accelerate the drug discovery process. espublisher.com This involves techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations. espublisher.com

While direct studies of this compound as an enzyme inhibitor were not prominently found in the search results, related in silico studies on target identification for other antimicrobial agents provide a relevant methodological context. For example, in silico studies have been conducted to identify potential inhibitors against proteins in Mycobacterium tuberculosis, including molecular docking studies with antimicrobial peptides like Aurein 1.2 against potential target proteins. jpionline.orgresearchgate.net These studies involve homology modeling of target proteins and docking simulations to assess binding affinities. researchgate.net

Another example involves the in silico identification of potential inhibitors against human 2'-5'-oligoadenylate synthetase (OAS) proteins using homology modeling and virtual high-throughput screening to find compounds that could competitively inhibit ATP binding sites. nih.gov These studies highlight the utility of computational approaches in identifying potential drug targets and lead compounds based on predicted interactions. nih.gov

Emerging Research Directions and Future Perspectives for Aurein 3.3

Exploration of Additional Molecular Targets and Mechanisms

While the membrane-disrupting activity of antimicrobial peptides (AMPs) is a well-established mechanism, research indicates that the mechanism of action for aurein (B1252700), including aurein-3.3, may be more complex and not yet fully understood. scirp.orgmdpi.commdpi.com Studies investigating the interactions of aurein with model biological membranes using techniques such as Fourier Transform Infrared (FTIR), fluorescence, dynamic light scattering (DLS), and atomic force microscopy (AFM) have revealed conformational changes in the peptide's secondary structure in the presence of membranes. scirp.org Stronger interactions have been observed with DOPC and lipid raft systems, suggesting a differential mechanism of interaction with these complex membrane environments. scirp.org Further techniques are needed to gain deeper insights into these complex interactions. scirp.org

Beyond membrane targeting, some AMPs are known to have non-membrane targeting mechanisms and can interact with intracellular targets such as DNA and proteins, or modulate the immune system. mdpi.comfrontiersin.org While research on this compound specifically focusing on these additional molecular targets is ongoing, studies on other aurein peptides and AMPs suggest potential avenues. For instance, some AMPs can induce apoptosis in cancer cells by activating various cell death pathways. mdpi.com The ability of AMPs to bind preferentially to negatively charged cancer cells and disrupt their lipid membranes is a key aspect of their anticancer activity. mdpi.com

Development of Advanced Delivery Systems (non-clinical focus)

The effective delivery of peptides like this compound is crucial for their research and potential future applications. Research into advanced delivery systems for AMPs is exploring various non-clinical approaches. These include the use of inorganic materials such as mesoporous silica (B1680970) particles, titanium, metal nanoparticles (gold and silver), quantum dots, graphene, and carbon nanotubes as carriers for AMP delivery. nih.gov AMPs can be covalently attached to these systems or non-covalently encapsulated. nih.gov

Another area of research involves incorporating endosomolytic peptides, such as Aurein 1.2, into targeted protein conjugates to enhance intracellular delivery and endosomal escape. wpmucdn.com While this specific study focused on Aurein 1.2, it highlights a strategy that could be explored for this compound to improve its delivery into target cells for research purposes, particularly when investigating intracellular mechanisms or targets. wpmucdn.com

Role of this compound as a Research Tool in Amyloid Biology

Emerging research highlights a fascinating link between antimicrobial peptides and amyloid formation. This compound has been shown to assemble into amyloid-like fibrils, specifically revealing a cross-β fibril structure with kinked β-sheets. nih.govcssb-hamburg.de These kinked β-sheets are similar to Low-complexity Amyloid-like Reversible Kinked Segments (LARKS) found in functional human amyloids. nih.govcssb-hamburg.de This structural similarity suggests that this compound can serve as a valuable research tool to understand the fundamental principles of amyloid formation and the structural properties of amyloid fibrils. nih.govcssb-hamburg.de

Comparative Studies with Other Bioactive Peptides for Mechanistic Understanding

Comparative studies between this compound and other bioactive peptides, particularly other AMPs, are crucial for deciphering the nuances of its mechanism of action and identifying key structural features that dictate activity. Research comparing different aurein peptides has shown variations in their interactions with lipid membranes based on their sequences and modifications. uclan.ac.uk For example, the presence of a polar histidine residue instead of a hydrophobic amino acid in aurein 3.1 influenced its interaction with membranes compared to other aureins. uclan.ac.uk

Comparing this compound's amyloid-forming properties with other AMPs that also form amyloid-like structures, such as uperin 3.5, provides insights into the diverse structural arrangements and potential functional implications of these aggregates. biorxiv.orgnih.govcssb-hamburg.de Studies have shown that some AMPs exhibit a secondary structure switch between α-helical and β-rich forms depending on environmental conditions, a characteristic also observed in some amyloid-forming peptides. biorxiv.org Understanding these structural transitions through comparative analysis can shed light on how this compound interacts with different biological environments and exerts its effects.

Comparative studies also extend to examining the interaction of aurein with specific membrane components or targets in comparison to other AMPs. For instance, research on aurein 1.2 highlighted the importance of electrostatic interactions with negatively charged membranes and suggested interactions with bacterial teichoic acid and lipoteichoic acid. d-nb.info Such comparative investigations can help pinpoint specific molecular interactions that are unique to or particularly strong for this compound.

Integration of Multi-Omics Data for Comprehensive Understanding

The application of multi-omics approaches holds significant promise for a comprehensive understanding of this compound's biological effects. Multi-omics involves integrating data from multiple high-throughput methods such as genomics, transcriptomics, proteomics, and metabolomics to gain a more complete picture of biological systems. mdpi.comfrontlinegenomics.comarimagenomics.com

Integrating multi-omics data in this compound research could involve studying its impact on the transcriptome, proteome, and metabolome of target cells (e.g., bacteria or cancer cells) upon exposure. This could reveal global changes in gene expression, protein synthesis, and metabolic pathways in response to this compound treatment, providing a systems-level understanding of its effects. For example, transcriptomic data could show which genes are upregulated or downregulated, while proteomic data could indicate changes in protein abundance and modification. Metabolomic data could reveal alterations in cellular metabolism.

By integrating these different layers of data, researchers can move beyond studying individual interactions to understand the complex network of biological processes influenced by this compound. mdpi.comfrontlinegenomics.com This integrated approach can help identify novel molecular targets, understand the cellular response to the peptide, and potentially uncover synergistic effects with other molecules. While specific multi-omics studies on this compound were not prominently found in the search results, the broader application of multi-omics in studying the mechanisms of bioactive compounds and host-pathogen interactions underscores its potential relevance for future this compound research. arimagenomics.comfrontiersin.orgresearchgate.net

Q & A

Q. What experimental methods are used to determine the structural features of Aurein-3.3 and their role in antimicrobial activity?

To investigate the structure-activity relationship, researchers employ nuclear magnetic resonance (NMR) spectroscopy to resolve the peptide’s tertiary structure in lipid bilayers. Circular dichroism (CD) can assess secondary structural changes under varying conditions (e.g., pH, temperature). Molecular dynamics simulations complement experimental data by modeling interactions with microbial membranes . These methods require rigorous controls, such as comparing wild-type and modified peptides, to isolate critical structural motifs .

Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy?

Standardized protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. Researchers must account for variables like inoculum size, growth media, and incubation time. Parallel cytotoxicity assays (e.g., hemolysis tests on mammalian cells) are essential to assess selectivity . Replicating experiments across multiple bacterial strains ensures robustness .

Q. What are the best practices for synthesizing and purifying this compound to ensure reproducibility?

Solid-phase peptide synthesis (SPPS) is commonly used, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. Critical quality controls include mass spectrometry (MS) for molecular weight verification and analytical HPLC for purity assessment (>95%). Batch-to-batch variability can be minimized by documenting synthesis conditions (e.g., coupling reagents, cleavage times) in detail .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action (e.g., membrane disruption vs. intracellular targeting) be resolved?

Integrate multiple orthogonal methods: fluorescence microscopy with membrane-specific dyes (e.g., DiSC₃(5)) can visualize membrane depolarization, while immunoblotting or transcriptional profiling identifies intracellular targets. Control experiments using membrane-impermeant analogues or energy inhibitors (e.g., carbonyl cyanide m-chlorophenyl hydrazone) help distinguish mechanisms . Transparent reporting of negative or conflicting data is critical .

Q. What strategies optimize this compound’s stability in physiological environments without compromising activity?

Accelerated degradation studies under simulated physiological conditions (e.g., serum stability assays) paired with CD spectroscopy can identify vulnerable structural regions. Stabilization approaches include D-amino acid substitutions, cyclization, or lipid conjugation. Activity retention is validated via MIC assays post-modification .

Q. How should researchers design experiments to assess synergistic effects between this compound and conventional antibiotics?

Checkerboard assays quantify synergy via fractional inhibitory concentration indices (FICIs). Time-kill curves provide dynamic insights into bactericidal interactions. Controls must include monotherapy arms and solvent-only treatments. Statistical models (e.g., Bliss independence) help distinguish additive vs. synergistic effects .

Q. What analytical frameworks address discrepancies in this compound’s efficacy across different microbial biofilm models?

Standardize biofilm growth conditions (e.g., flow-cell vs. static models) and use confocal microscopy with viability stains (e.g., SYTO 9/propidium iodide). Quantify extracellular matrix components (e.g., polysaccharides, eDNA) to correlate biofilm architecture with peptide penetration. Meta-analyses of published data can identify confounding variables (e.g., nutrient availability) .

Q. How can computational modeling improve the rational design of this compound derivatives?

Molecular docking predicts interactions with bacterial membranes or proteins (e.g., MurA). Machine learning models trained on peptide libraries identify sequence-activity patterns. Validation requires iterative cycles of in silico design, synthesis, and activity testing .

Methodological Considerations

  • Data Transparency : Document all experimental parameters (e.g., buffer composition, instrument settings) to enable replication. Negative results and protocol deviations must be reported to avoid publication bias .
  • Contradiction Analysis : Use triangulation (multiple methods/data sources) to validate hypotheses. For example, combine biophysical assays (e.g., surface plasmon resonance) with microbiological data to resolve mechanistic conflicts .
  • Literature Integration : Anchor studies in existing literature by citing primary sources for peptide synthesis protocols, assay methodologies, and structural data. Avoid over-reliance on reviews; prioritize peer-reviewed original research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.